REACTION_SMILES
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[O:1]1[CH2:2][CH2:3][O:4][C:5]12[CH2:6][CH2:7][CH:8]([OH:11])[CH2:9][CH2:10]2.[OH2:23].[S:12](=[O:13])(=[O:14])([c:15]1[cH:16][cH:17][c:18]([CH3:19])[cH:20][cH:21]1)[Cl:22].[cH:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1>>[O:1]1[CH2:2][CH2:3][O:4][C:5]12[CH2:6][CH2:7][CH:8]([O:11][S:12](=[O:13])(=[O:14])[c:15]1[cH:16][cH:17][c:18]([CH3:19])[cH:20][cH:21]1)[CH2:9][CH2:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)OC2CCC3(CC2)OCCO3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |